HOMO Energy Advantage vs. Spiro-OMeTAD
Spiro-TTB exhibits a deeper Highest Occupied Molecular Orbital (HOMO) energy level of 5.25 eV compared to the benchmark HTL Spiro-OMeTAD, which has a reported HOMO range of 5.12–5.22 eV . This 0.03–0.13 eV deeper HOMO provides improved energy level alignment with the valence band of common perovskite absorbers, thereby reducing the energy offset for hole extraction and directly contributing to a higher open-circuit voltage (VOC) . In a device-level comparison, inverted p-i-n perovskite solar cells using dopant-free Spiro-TTB achieved a high VOC of ~1.1 V, whereas the control device with Spiro-OMeTAD (with conventional Li-TFSI/tBP dopants) typically exhibits lower VOC values due to less favorable alignment [1].
| Evidence Dimension | HOMO Energy Level |
|---|---|
| Target Compound Data | 5.25 eV |
| Comparator Or Baseline | Spiro-OMeTAD: 5.12–5.22 eV |
| Quantified Difference | Spiro-TTB HOMO is 0.03–0.13 eV deeper (more negative) |
| Conditions | Reported from ultraviolet photoelectron spectroscopy (UPS) measurements on thin films. |
Why This Matters
Procurement of Spiro-TTB over Spiro-OMeTAD is justified when maximizing VOC is a primary performance target, particularly in undoped or minimally doped device architectures.
- [1] J. Hong et al., EES Sol., 2025, 1, 107-114. DOI: 10.1039/D4EL00024B. View Source
